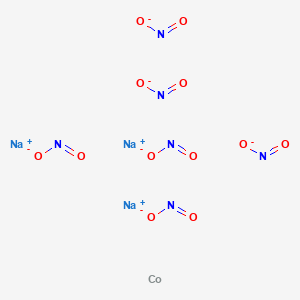

亚硝酸钠钴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

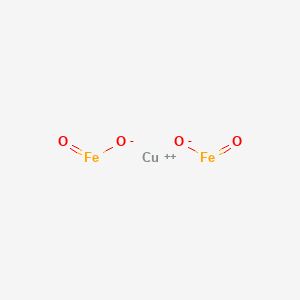

Sodium cobaltnitrite is synthesized by the oxidation of cobalt (II) salts in the presence of sodium nitrite .Molecular Structure Analysis

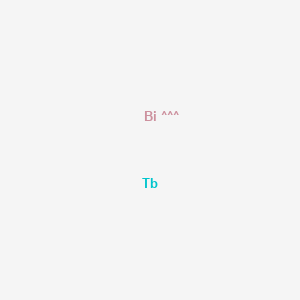

The molecular formula of Sodium cobaltnitrite is CoN6Na3O12 . It has an average mass of 403.935 Da and a monoisotopic mass of 403.859924 Da .Chemical Reactions Analysis

Sodium cobaltnitrite forms the basis of a quantitative determination of potassium, thallium, and ammonium ions. Under the recommended reaction conditions, the insoluble double salt, K2Na [Co (NO2)6]·H2O is precipitated and weighed .Physical And Chemical Properties Analysis

Sodium cobaltnitrite is a deep yellow to brown crystalline powder . It is soluble in water .科学研究应用

热电应用和电子特性

与亚硝酸钠钴密切相关的化合物钴酸钠 (Na_xCoO_2) 因其在热电应用中的潜力而备受关注。该材料能够进行电化学改变,钠含量直接影响其电子传导性能。结构中钠离子的模式已被证明在材料的传输和磁性中起着至关重要的作用,表明其结构和电子功能之间存在强烈的相互作用 (Roger 等,2007).

催化和水解反应

基于钴的催化剂,包括与亚硝酸钠钴结构相关的催化剂,广泛用于水解反应中,例如涉及硼氢化钠 (NaBH4) 和氨硼烷 (NH3BH3) 的反应。这些催化剂对于产生氢气(一种清洁的能源载体)至关重要。尽管它们具有很高的初始活性,但这些催化剂往往会迅速失活,这是持续研究旨在通过阐明催化活性相的性质及其失活机制来克服的挑战 (Demirci 和 Miele,2014).

储能和电池材料

对钴酸钠和相关氧化钴的研究已扩展到储能材料的开发,特别是在可充电钠电池中。这些材料已被评估为潜在的正极,某些钴酸盐成分提供了高放电电压和容量,表明它们适用于高能量密度电池应用 (Chen 等,2020).

环境修复和传感

基于钴的材料也已在环境修复和传感中得到应用,特别是在海水中痕量金属的检测和分析中。研究已经确定了使用催化伏安法灵敏检测海水中钴的替代反应物,证明了钴化合物在环境化学中的多功能性 (Baars 和 Croot,2011).

作用机制

Target of Action

Trisodium cobalt hexanitrite, also known as Sodium cobaltnitrite, is a complex inorganic compound with the formula Na3[Co(NO2)6] It’s known that this compound was used as a reagent for the qualitative test for potassium and ammonium ions .

Mode of Action

It’s known that it forms an insoluble double salt, k2na[co(no2)6]·h2o, when it reacts with potassium, thallium, and ammonium ions . This reaction forms the basis of a quantitative determination of these ions .

Biochemical Pathways

The formation of the insoluble double salt could potentially affect the concentration of potassium, thallium, and ammonium ions in the system .

Pharmacokinetics

It’s known that the compound is very soluble in water , which could potentially influence its bioavailability and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium cobaltnitrite. For instance, the solubility of the compound in water suggests that the presence and concentration of water in the environment could potentially influence its action and efficacy.

安全和危害

Sodium cobaltnitrite is very hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation. Prolonged exposure may result in skin burns and ulcerations. Over-exposure by inhalation may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to use only in a well-ventilated area .

属性

IUPAC Name |

trisodium;cobalt;hexanitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTOTFDDGIZNIK-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

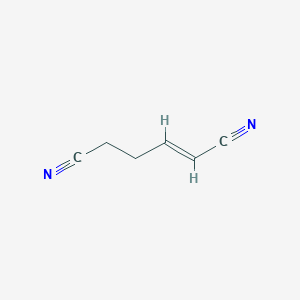

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium;cobalt;hexanitrite | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)